

zimelidine clinical response correlation plasma levels

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Compound Focus: Zimelidine

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Clinical Response & Plasma Level Correlation

The following table summarizes the key quantitative findings from clinical studies on the relationship between **Zimelidine** plasma levels and clinical response in depressed patients.

Aspect	Key Findings	Relevant Study Details
Overall Clinical Efficacy	Significantly better than placebo; comparable to Amitriptyline in severely depressed patients [1] [2].	Design: Double-blind, placebo and active-controlled (vs. Amitriptyline) [1]. Duration: 4 weeks [1]. Population: Patients with major depressive disorder [1].
Correlation with Plasma Levels	Significant correlation between Norzimelidine levels and HAMD scores [3].	Specific Correlation: In retarded depressives on day 28 ($r=0.703$, $p<0.02$) and all patients on day 28 ($r=0.436$, $p<0.02$) [3]. Design: 60 depressed patients treated for 4 weeks [3].

Aspect	Key Findings	Relevant Study Details
Responder vs. Non-responder	No significant difference in mean plasma levels between all responders and non-responders [3].	Analysis: Plasma levels of Zimelidine and Norzimelidine could not distinguish treatment response in the overall patient group [3].
Pharmacokinetic Properties	Zimelidine Half-life: 4.7 - 8.4 hours [4] [5]. Norzimelidine Half-life: 19.4 - 22.8 hours [4] [5]. Bioavailability: ~50% (due to first-pass metabolism) [4]. Protein Binding (Free Fraction): Zimelidine: ~8.4%; Norzimelidine: ~18.3% [6].	Methods: Equilibrium dialysis; CSF to plasma ratio [6]. Crossover design in healthy adults [4].

Experimental Protocol Details

For researchers looking to replicate or understand the methodologies, here are the experimental protocols from the key studies cited.

- **Clinical Trial Design (Efficacy & Safety):** A common design was a **randomized, double-blind, multicenter study** comparing **Zimelidine** against a standard tricyclic antidepressant (Amitriptyline) and a placebo [1] [2]. The treatment period was typically **4 weeks**, preceded by a 3-7 day placebo washout period. Dosages were flexible, often within a range of 75-300 mg/day. The primary efficacy endpoints were the **Hamilton Depression Rating Scale (HAM-D)** and the **Clinical Global Impression (CGI)** scale. Side effects were systematically recorded using a side effect inventory (e.g., TESS). Vital signs, clinical chemistry, ECG, and plasma levels of the drugs were monitored [1].
- **Plasma Level Monitoring & Pharmacokinetics:** Plasma concentrations of **Zimelidine** and its metabolite, **Norzimelidine**, were quantified using **high-performance liquid chromatography (HPLC)** [7]. In pharmacokinetic studies, healthy adults or patients were administered **Zimelidine** orally or intravenously in a crossover design. Blood and urine samples were collected over a period (e.g., 28 hours). Key parameters like half-life and bioavailability were calculated from the plasma concentration-time data [4]. Protein binding was determined using **equilibrium dialysis** and confirmed by measuring the ratio of drug concentration in cerebrospinal fluid (CSF) to that in plasma [6].

Mechanism of Action & Metabolic Pathway

Zimelidone is a selective serotonin reuptake inhibitor (SSRI). Its mechanism and metabolism can be visualized as follows:

This diagram illustrates that **Zimelidone's** antidepressant action is primarily mediated by blocking the serotonin transporter (SERT), increasing serotonin in the synaptic cleft [5] [8]. It is metabolized in the liver to **Norzimelidone**, which is also a potent SSRI and contributes significantly to the drug's overall effect [5] [4].

Critical Safety & Discontinuation Note

A comprehensive comparison must include safety data. While **Zimelidone** showed a **more favorable side effect profile than Amitriptyline**, with significantly fewer anticholinergic, drowsy, and cardiovascular effects [1], it was **withdrawn from the global market** in the 1980s. This was due to serious, sometimes fatal, cases of **Guillain-Barré syndrome** (an autoimmune disorder affecting nerves) and other hypersensitivity reactions [5] [9].

Limitations and Research Considerations

- **Dated Research:** All clinical data on **Zimelidone** is from the 1980s, as the drug is no longer in clinical use.
- **Mechanism Nuance:** While a prototypical SSRI, one study suggested that long-term **Zimelidone** treatment may induce complex changes in serotonin receptor binding sites, a finding that was not fully explored due to its market withdrawal [8].
- **Analytical Methods:** The cited HPLC methods, while standard for their time, have been superseded by more sensitive techniques like LC-MS/MS.

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